molecular formula C14H17BO3 B14025022 (6-(Sec-butoxy)naphthalen-2-yl)boronic acid

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid

Cat. No.: B14025022
M. Wt: 244.10 g/mol
InChI Key: YPRMAPNMEHYHRP-UHFFFAOYSA-N
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Description

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C14H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a sec-butoxy group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthol with sec-butyl bromide in the presence of a base to form the sec-butoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Catalysis: Acts as a ligand in various catalytic processes

Mechanism of Action

The mechanism of action of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The sec-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the sec-butoxy group, which provides distinct steric and electronic properties. This influences its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .

Properties

Molecular Formula

C14H17BO3

Molecular Weight

244.10 g/mol

IUPAC Name

(6-butan-2-yloxynaphthalen-2-yl)boronic acid

InChI

InChI=1S/C14H17BO3/c1-3-10(2)18-14-7-5-11-8-13(15(16)17)6-4-12(11)9-14/h4-10,16-17H,3H2,1-2H3

InChI Key

YPRMAPNMEHYHRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)CC)(O)O

Origin of Product

United States

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